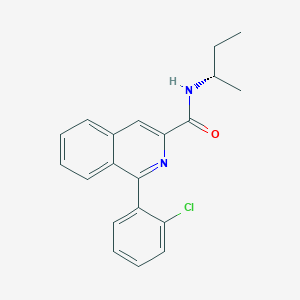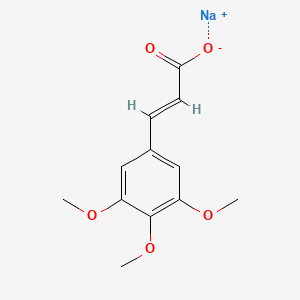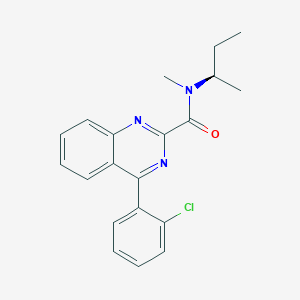
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related boronic acid compounds involves several key strategies, including alkylation, palladium-catalyzed cross-coupling, and reactions with heteroaryl boronic acid derivatives. A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters showcases the versatility of boronic acids in organic synthesis. The use of palladium acetate and triphenylphosphine as a catalyst system highlights the importance of transition metal catalysis in the formation of these compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties, leading to a wide array of structural possibilities. For instance, the study of hydrogen-bond-stabilized boron analogues of carboxylic acids reveals the unique structural features and bonding patterns that boronic acids can adopt, highlighting their potential for creating novel molecular architectures (Guo et al., 2019).
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions, demonstrating their reactivity and versatility. The Pd-catalyzed regioselective addition of aryl boronic acids to terminal alkynes showcases the ability of boronic acids to engage in carbon-carbon bond-forming reactions, expanding the toolbox available for organic synthesis (Shinde et al., 2023).
Applications De Recherche Scientifique
Green Chemistry and Anticancer Compounds Synthesis
One significant application of derivatives of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is in green chemistry. A study demonstrated the use of di-tert-butyl dicarbonate (Boc) as a protecting agent in the synthesis of anticancer compounds. This method emphasizes green synthesis, yielding good results and minimizing side products, which is crucial in the sustainable production of pharmaceuticals (2020).
Ligand Synthesis and Coordination Chemistry
Another application is in the field of coordination chemistry. The synthesis of a new chiral ligand involving a derivative of this compound has been reported, demonstrating its utility in creating complex molecular structures for studying and manipulating metal ions. This has implications in areas like catalysis and materials science (Hegelmann et al., 2003).
Peptide Synthesis
In the area of peptide synthesis, derivatives of this compound have been employed as electrophilic reagents. This is crucial for transforming amines to protected guanidines, an important step in the synthesis of peptides and proteins for research and therapeutic applications (S. Robinson, 2003).
Chemical Synthesis and Catalysis
The compound's derivatives also find use in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This is significant for the acylation of a range of nitrogen compounds, which is a foundational process in synthetic chemistry (Umehara et al., 2016).
Chemoselective Synthesis
Further, the derivatives of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid are used in chemoselective synthesis processes. For instance, they have been employed in the N-tert-butoxycarbonylation of amines, a critical step in the selective synthesis of complex organic compounds (Heydari et al., 2007).
Solvent-Free Synthesis
Additionally, a high-yield, solvent-free approach for synthesizing 1,3,5-trisubstituted pyrazoles using a derivative of this compound has been developed. This method is significant for its environmental friendliness and efficiency in organic synthesis (van Wyk et al., 2012).
Mécanisme D'action
Target of Action
They are often used in the synthesis of pharmaceuticals and bioactive compounds .
Mode of Action
This interaction often involves the boron atom of the boronic acid and a hydroxyl group on the target molecule .
Biochemical Pathways
Boronic acids are often involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid . For instance, the reactivity of boronic acids can be influenced by pH, as they can form boronate esters under alkaline conditions.
Safety and Hazards
Orientations Futures
Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid involves the protection of the pyrazole ring, followed by the introduction of the boronic acid group.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "tert-Butyl dicarbonate", "Sodium hydroxide", "Boric acid", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Protection of the pyrazole ring by reacting 3,5-dimethyl-1H-pyrazole with tert-Butyl dicarbonate in the presence of sodium hydroxide to form (tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazole", "Preparation of boronic acid intermediate by reacting boric acid with sodium hydroxide to form sodium borate, followed by acidification with hydrochloric acid to form boronic acid", "Coupling of (tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazole with boronic acid in the presence of a palladium catalyst to form (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid", "Deprotection of the tert-butyl group by treating (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid with hydrochloric acid in methanol and water to yield the final product" ] } | |
Numéro CAS |
947533-31-5 |
Nom du produit |
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid |
Formule moléculaire |
C8H13BN2O4 |
Poids moléculaire |
212.012 |
Nom IUPAC |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
Clé InChI |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)


